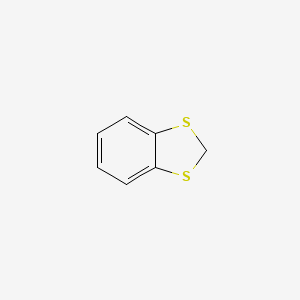

1,3-Benzodithiole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLNPZTRYNCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482211 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-30-6 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Benzodithiole Derivatives

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1,3-benzodithiole scaffold is a fascinating heterocyclic system that forms the core of molecules with diverse applications, ranging from organic semiconductors in materials science to potent pharmacological agents in drug discovery.[1] The precise arrangement of atoms and substituents on this rigid framework dictates its chemical properties and biological activity. Consequently, unambiguous structural characterization is paramount for researchers in these fields.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, and this compound derivatives are no exception. Through the careful analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, chemists can piece together the molecular puzzle, assigning every proton and carbon to its specific location within the structure. This guide provides a comprehensive, in-depth exploration of the NMR spectral features of this compound derivatives, blending fundamental principles with advanced, field-proven interpretation strategies to empower researchers in their scientific endeavors.

Core Principles: Understanding the Magnetic Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound derivatives, the key influencing factors are the aromaticity of the benzene ring and the presence of the two sulfur atoms in the dithiole ring.

-

Aromatic Ring Current: The π-electrons of the benzene ring circulate in the presence of the external magnetic field, inducing a secondary magnetic field. This "ring current" strongly deshields the attached aromatic protons, causing them to resonate at a lower field (higher ppm) than typical alkene protons.[2]

-

Heteroatom Effects: Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from adjacent atoms. However, its primary influence often comes from anisotropic effects and its ability to donate lone-pair electrons into the π-system. As a third-row element, sulfur's effects can be more subtle and complex than those of oxygen or nitrogen. It's important to note that direct observation of the sulfur atoms via ³³S NMR is generally impractical for routine structural work due to sulfur's low natural abundance and quadrupolar nature, which results in extremely broad signals.[3]

Below is the fundamental structure and numbering system for the this compound core.

Caption: IUPAC numbering of the this compound core.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

The Aromatic Region (C4-C7 Protons)

Protons on the benzene portion of the molecule typically resonate between δ 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns are dictated by the substitution pattern.

-

Unsubstituted Benzene Ring: In the parent this compound, the C4/C7 protons are equivalent, as are the C5/C6 protons. This creates a symmetric AA'BB' spin system, which manifests as two complex, mirror-image multiplets.[4]

-

Substituted Benzene Ring: Substitution breaks this symmetry, leading to more predictable first-order splitting patterns. For example, a single electron-withdrawing substituent at the C5 position would shift H4, H6, and H7, and the protons would appear as distinct doublets or doublets of doublets. The coupling constants are diagnostic:

-

Ortho coupling (³JHH): 6-9 Hz (between adjacent protons, e.g., H4-H5)

-

Meta coupling (⁴JHH): 1-3 Hz (between protons separated by one carbon, e.g., H4-H6)

-

Para coupling (⁵JHH): <1 Hz (often not resolved, e.g., H4-H7)

-

The Dithiole Ring (C2 Proton)

The proton(s) at the C2 position are highly diagnostic.

-

Parent System (CH₂): In the unsubstituted this compound, the two protons at C2 are chemically equivalent and appear as a sharp singlet, typically in the range of δ 4.0-4.5 ppm .

-

Substituted C2: If the C2 carbon is substituted (e.g., a CHR group), this proton will be a multiplet depending on the adjacent 'R' group, and its chemical shift will be influenced by the substituent's electronic properties.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can acquire excellent spectra, often enhanced by techniques like DEPT to determine the number of attached protons (CH, CH₂, CH₃).

Aromatic Carbons (C3a-C7a)

-

Protonated Carbons (C4, C5, C6, C7): These typically appear in the aromatic region of δ 120-130 ppm .

-

Quaternary Carbons (C3a, C7a): These are the two carbons fused to the dithiole ring. Being attached to the sulfur atoms and part of the fused ring system, they are deshielded and resonate further downfield, often between δ 135-145 ppm .[5] Their identification is readily confirmed with a DEPT-135 or APT experiment, where they will be absent.

Dithiole Ring Carbon (C2)

The chemical shift of the C2 carbon is also a key identifier. In the parent system, it is an aliphatic carbon flanked by two sulfur atoms, leading to a resonance in the range of δ 35-45 ppm . This signal is a triplet in a DEPT-135 spectrum (or shows negative phase in an APT spectrum) if it is a CH₂ group.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-2 | 4.0 - 4.5 (for CH₂) | 35 - 45 |

| H-4 / H-7 | 7.0 - 8.0 | 120 - 130 |

| H-5 / H-6 | 7.0 - 8.0 | 120 - 130 |

| C-3a / C-7a | N/A | 135 - 145 |

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. Values are approximate and can vary significantly with substitution and solvent.

Advanced 2D NMR Techniques: The Self-Validating System

For complex or novel derivatives, 1D spectra alone may not be sufficient for unambiguous assignment. A suite of 2D NMR experiments provides a robust, self-validating system by revealing through-bond correlations between nuclei.[6][7]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. This is indispensable for tracing the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment definitively links the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Key correlations for a this compound derivative include:

-

The C2 protons showing a correlation to the quaternary carbons C3a and C7a, confirming the fusion of the two rings.

-

Aromatic protons showing correlations to their immediate carbon neighbors and carbons further away, confirming substituent positions.

-

Protons on a substituent showing correlations to the carbon of the benzodithiole core it is attached to.

-

Caption: A logical workflow for structure elucidation using 2D NMR.

Caption: Key HMBC correlations for assigning the core structure.

Experimental Protocols: Ensuring Data Integrity

High-quality, reproducible data is the bedrock of scientific integrity. The following outlines a standard protocol for the NMR analysis of a this compound derivative.

Sample Preparation

-

Objective: To prepare a homogeneous, debris-free solution of the analyte at an appropriate concentration.

-

Methodology:

-

Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial.

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key analyte resonances.

-

Vortex the sample until the solid is fully dissolved. If necessary, gentle sonication can be used.

-

Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely. Label it clearly.

-

NMR Data Acquisition

-

Objective: To acquire a standard set of high-resolution 1D and 2D NMR spectra.

-

Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended.[8]

-

Methodology:

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity (shim) should be optimized on the sample to ensure sharp lineshapes and high resolution.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, more scans will be required (from several hundred to several thousand, depending on concentration).

-

DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

-

2D COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. This is typically a quick experiment.

-

2D HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate one-bond ¹H-¹³C pairs.

-

2D HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²JCH and ³JCH correlations. This is often the longest experiment.

-

Conclusion

The structural analysis of this compound derivatives by NMR spectroscopy is a systematic process that moves from broad observations to fine-grained detail. By starting with 1D ¹H and ¹³C spectra, the researcher can identify the fundamental building blocks of the molecule. Subsequent analysis using a suite of 2D experiments—COSY, HSQC, and HMBC—provides an interlocking web of correlations that validates the proposed structure with a high degree of confidence. This guide equips researchers with the foundational knowledge and strategic workflow to confidently tackle the structural characterization of this important class of heterocyclic compounds, ensuring the scientific integrity of their work in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubsapp.acs.org [pubsapp.acs.org]

theoretical studies on the reactivity of 1,3-Benzodithiole anions

An In-Depth Technical Guide to Theoretical Studies on the Reactivity of 1,3-Benzodithiole Anions

Abstract

The 1,3-benzodithiol-2-yl anion is a potent nucleophile and a cornerstone of umpolung chemistry, serving as a masked acyl anion for the synthesis of complex carbonyl compounds. While its synthetic utility is well-established, a deeper, molecular-level understanding of its stability, electronic structure, and reactivity landscape is paramount for optimizing existing protocols and discovering novel transformations. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the this compound anion. We will dissect its electronic properties, explore its reactivity in key organic reactions through the lens of quantum chemical calculations, and elucidate the mechanistic pathways that govern its behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical synthetic challenges.

The 1,3-Benzodithiol-2-yl Anion: A Synthon of Strategic Importance

The concept of "umpolung," or polarity inversion, provides chemists with a powerful tool to reverse the normal reactivity of a functional group. The this compound scaffold is a classic example of this principle in action. Deprotonation of the C2 position, which is acidic due to the adjacent sulfur atoms, generates a nucleophilic carbanion. This anion can then react with a wide range of electrophiles. Subsequent hydrolysis of the resulting 2-substituted this compound unmasks a carbonyl group, effectively realizing the synthetic equivalent of an acyl anion.[1][2] This strategy has been pivotal in the synthesis of ketones, α-hydroxy ketones, and other valuable organic molecules.[3][4]

Theoretical studies offer a unique window into the fundamental properties that make this anion a stable and effective nucleophile. By employing quantum chemical methods, we can move beyond empirical observations to quantitatively describe its structure, charge distribution, and the energetic profiles of its reactions.

Generation of the Anion

The 1,3-benzodithiol-2-yl anion is typically generated by treating the parent this compound with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1] The equilibrium lies far to the right due to the significant pKa difference between the C2-proton (pKa ≈ 31 for the analogous 1,3-dithiane) and the conjugate acid of the base.[1]

Caption: Generation of the 1,3-benzodithiol-2-yl anion.

Electronic Structure and Stability: A Computational Perspective

The stability of the 1,3-benzodithiol-2-yl anion is a direct consequence of its electronic structure. The presence of two sulfur atoms adjacent to the carbanionic center is crucial. Early explanations invoked the participation of sulfur's vacant 3d-orbitals for charge delocalization.[2] Modern computational analyses, primarily through Natural Bond Orbital (NBO) theory, provide a more nuanced picture, emphasizing the role of hyperconjugative interactions. Specifically, the lone pair of the C2 carbanion (a p-type orbital) engages in a stabilizing n(C) -> σ*(C-S) interaction, effectively delocalizing the negative charge onto the electronegative sulfur atoms.[5]

Computational modeling using Density Functional Theory (DFT) reveals key structural features:

-

Geometry: The dithiole ring and the fused benzene ring remain largely planar. The C2 carbon may adopt a slightly pyramidalized geometry.

-

Charge Distribution: Electrostatic potential (MEP) maps and Mulliken charge analyses consistently show a high concentration of negative charge localized on the C2 carbon, confirming its role as the primary nucleophilic site.[5]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is predominantly centered on the C2 carbon's p-orbital. The energy of the HOMO is a critical descriptor of nucleophilicity; a higher HOMO energy generally correlates with greater reactivity towards electrophiles.

Theoretical Methodologies for Reactivity Analysis

A robust computational protocol is essential for accurately modeling the reactivity of the this compound anion. As a senior application scientist, my recommendation for a typical workflow involves a multi-step approach grounded in DFT, which offers a favorable balance of accuracy and computational cost for systems of this size.

Standard Computational Workflow

The study of a chemical reaction mechanism typically follows a well-defined path to locate and characterize all stationary points on the potential energy surface (PES).

Caption: A standard workflow for theoretical reaction analysis.

Recommended Computational Details

-

Methodology: Density Functional Theory (DFT) is the workhorse for these studies.

-

Functional: The B3LYP functional is a reliable starting point for geometry optimizations and frequency calculations.[5][6] For more accurate energy calculations, especially when non-covalent interactions are significant, double-hybrid functionals or methods from the M06 suite (e.g., M06-2X) are recommended.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good description of the electronic structure, including diffuse functions (+) for the anion and polarization functions (d,p) for accurate geometries.

-

-

Solvent Effects: The inclusion of solvent is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model are efficient ways to account for the bulk electrostatic effects of solvents like THF or DMSO.

-

Analysis: Post-computation analysis using NBO (Natural Bond Orbital) and AIM (Atoms in Molecules) theories provides deep insights into bonding and charge transfer along the reaction coordinate.

Case Studies in Reactivity

Theoretical studies allow for the systematic investigation of the anion's reactivity across different reaction classes.

Nucleophilic Substitution (S_N2) Reactions

The reaction of the 1,3-benzodithiol-2-yl anion with alkyl halides is a fundamental C-C bond-forming reaction. Computational modeling of this S_N2 process can predict reaction rates and selectivity. A typical study would involve calculating the potential energy surface for the reaction with an electrophile like methyl iodide (CH₃I).

Caption: A representative Gibbs free energy profile for an S_N2 reaction.

The calculations provide quantitative data that can be used to compare the reactivity of different electrophiles or the effect of substituents on the benzodithiole ring.

| Reaction Parameter | Representative Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (ΔG‡) | +15 to +20 | Represents the kinetic barrier to reaction. Lower values indicate faster reactions. |

| Reaction Energy (ΔG_rxn) | -25 to -35 | Represents the thermodynamic driving force. Highly negative values indicate a favorable, exothermic reaction. |

| Table 1: Illustrative thermodynamic data for the S_N2 reaction of the 1,3-benzodithiol-2-yl anion with methyl iodide, as would be determined by DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p) with PCM solvent model). |

Ambident Reactivity

Anions with charge delocalized over multiple atoms can sometimes exhibit ambident reactivity, reacting at different sites. While the C2 carbon is the primary nucleophilic center, theoretical calculations can explore the possibility of nucleophilic attack by a sulfur atom. For the 1,3-benzodithiol-2-yl anion, calculations consistently show that the transition state for C-alkylation is significantly lower in energy than for any potential S-alkylation, confirming the experimentally observed chemoselectivity. This is attributed to the high energy and accessibility of the HOMO at the C2 position.[7]

Cycloaddition Reactions: An Exploratory Frontier

While less common than simple nucleophilic additions, the potential for the 1,3-benzodithiol-2-yl anion to participate in cycloaddition reactions is an intriguing area for theoretical exploration. For instance, it could potentially act as a C-nucleophile in a formal [3+2] cycloaddition with electron-deficient alkenes or other 1,2-dipoles. DFT studies can be employed to screen potential reaction partners and map out the concerted or stepwise mechanistic pathways.[6][8] Such studies could uncover novel synthetic routes to complex heterocyclic systems.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the reactivity of the this compound anion. By leveraging computational tools, we can dissect its electronic structure, rationalize its stability, and predict its behavior in complex chemical environments. DFT calculations, coupled with appropriate solvent models and advanced analysis techniques, allow for the quantitative determination of reaction pathways, activation barriers, and thermodynamic driving forces. These insights not only corroborate experimental observations but also provide a predictive platform to guide the design of new synthetic methodologies, explore novel reaction classes like cycloadditions, and optimize conditions for the synthesis of high-value molecules in academic and industrial research.

References

- 1. youtube.com [youtube.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic reactivities of imide and amide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

fundamental electrochemical properties of 1,3-Benzodithiole

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of 1,3-Benzodithiole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the fundamental electrochemical properties of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the redox behavior, electropolymerization, and the resulting polymer characteristics of this significant heterocyclic scaffold. As a key precursor to important organic electronic materials like dibenzotetrathiafulvalene (DBTTF), a thorough understanding of this compound's electrochemistry is paramount for innovation in the field. This guide synthesizes experimental protocols, mechanistic insights, and quantitative data to serve as an authoritative resource.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a sulfur-containing heterocyclic compound that serves as a critical building block in the synthesis of advanced organic materials.[1] Its structure, consisting of a benzene ring fused to a 1,3-dithiole ring, imparts unique electronic characteristics that are foundational to its utility. The primary research interest in this compound lies in its role as a direct precursor to dibenzotetrathiafulvalene (DBTTF) and its analogues.[1] These molecules are renowned for their ability to form charge-transfer complexes with electron acceptors, resulting in materials with high electrical conductivity.[1][2] This property makes them highly valuable for applications in organic electronics, including organic field-effect transistors (OFETs), molecular switches, and conductive polymers.[1][3]

The electrochemical behavior of this compound derivatives dictates the pathways to these advanced materials. Anodically driven reactions, for instance, can initiate intramolecular cyclization or intermolecular polymerization, opening avenues for novel synthetic strategies and material fabrication.[4] This guide will elucidate these electrochemical fundamentals, providing the theoretical grounding and practical methodologies required for their study and application.

Electrochemical Analysis: Probing Redox Behavior

The principal technique for investigating the electrochemical properties of this compound derivatives is cyclic voltammetry (CV). CV allows for the determination of oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

Causality in Experimental Design for Cyclic Voltammetry

A successful CV experiment relies on the careful selection of components. The solvent must be of high purity (anhydrous grade) and possess a wide potential window, with acetonitrile (ACN) and dichloromethane (DCM) being common choices.[3][4][5] The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (NBu₄PF₆ or TBAPF₆), is crucial.[4][5] It provides conductivity to the solution without participating in the electrochemical reactions at the electrode surface. The choice of a three-electrode system is standard: a glassy carbon working electrode offers a wide potential range and inertness, a platinum wire serves as a stable counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) provides a stable potential reference.[3][4] Critically, the removal of dissolved oxygen by degassing with an inert gas (N₂, Ar) is mandatory, as oxygen is electroactive and its reduction products can interfere with the analysis.[3]

Redox Behavior of this compound Precursors

Direct electrochemical data on the parent this compound is scarce, but studies on its immediate precursors are highly informative. For example, the electrochemical synthesis of benzo[d]-1,3-dithiole-2-one (BDTO), a key DBTTF precursor, involves the anodic oxidation of O-ethyl-S-phenyldithiocarbonate.[4]

The cyclic voltammogram of this precursor shows two irreversible oxidation signals at approximately +1.54 V and +1.84 V (vs. Ag/Ag⁺).[4] The term "irreversible" signifies that the species generated upon oxidation is not stable and rapidly undergoes a chemical reaction, preventing its reduction back to the starting material during the reverse scan. This is a hallmark of electrochemically induced synthetic reactions.

Table 1: Electrochemical Data for a BDTO Precursor

| Compound | Epa¹ (V vs. Ag/Ag⁺) | Epa² (V vs. Ag/Ag⁺) | Behavior | Reference |

|---|---|---|---|---|

| O-ethyl-S-phenyldithiocarbonate | +1.54 | +1.84 | Irreversible | [4] |

Epa: Anodic peak potential

This irreversible oxidation is hypothesized to generate a thiyl radical-cation.[4] This highly reactive intermediate is the key species that triggers subsequent chemical transformations, such as the intramolecular ring closure required to form the desired BDTO ring system.[4]

References

- 1. 1,3-Benzodithiol-2-one|Organic Electronics Building Block [benchchem.com]

- 2. 1,3-Benzodithiol-1-ium Iodide [benchchem.com]

- 3. Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

physical and chemical properties of substituted 1,3-Benzodithioles

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1,3-Benzodithioles

Abstract

The 1,3-benzodithiole scaffold is a privileged heterocyclic system that serves as a cornerstone in fields ranging from materials science to medicinal chemistry. Characterized by a benzene ring fused to a five-membered dithiole ring, this moiety imparts unique electronic and steric properties to its derivatives. This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted 1,3-benzodithioles. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and elucidate the reactivity of these compounds, particularly through the lens of the synthetically crucial 1,3-benzodithiolylium cation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this important heterocyclic family.

Introduction: The this compound Core

The this compound system consists of a benzene ring fused to a 1,3-dithiole ring. The parent compound, this compound, has the chemical formula C₇H₆S₂[1]. The numbering of the heterocyclic system is crucial for understanding the substitution patterns and reactivity discussed throughout this guide.

The unique arrangement of the two sulfur atoms flanking a methylene group (at the 2-position) is central to the molecule's chemistry. This structure allows for the stabilization of carbocations at the 2-position, a feature that dominates its reactivity and synthetic utility. Furthermore, the sulfur atoms can participate in redox processes, making substituted 1,3-benzodithioles valuable precursors for organic electronic materials[2]. In medicinal chemistry, the benzodithiole scaffold has been incorporated into molecules with a range of biological activities, including antitumor, antimicrobial, and antiviral properties[3].

Synthesis of Substituted 1,3-Benzodithioles

The construction of the this compound core is most commonly achieved through the cyclization of 1,2-benzenedithiol with a suitable one-carbon electrophile. The choice of this electrophile directly determines the nature of the substituent at the C2 position.

Condensation with Carbonyl Compounds

The most direct and widely employed method for synthesizing 2-substituted-1,3-benzodithioles is the acid-catalyzed condensation of 1,2-benzenedithiol with aldehydes or ketones[2]. This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. The choice of acid catalyst is critical; protic acids like HCl or p-toluenesulfonic acid (p-TSA) are commonly used. The reaction is typically reversible, and removal of water is often necessary to drive the equilibrium towards the product.

References

Methodological & Application

Application Note & Protocol: Synthesis of Benzodithiazoles via the Herz Reaction

Introduction: The Significance of Benzodithiazoles

Benzodithiazoles are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The benzodithiazole scaffold is a key structural motif in various pharmacologically active molecules, showing promise in the development of novel therapeutics.[2][3] Furthermore, their unique electronic properties have led to applications in dyes and advanced electronic materials.[1] The primary and most historic route to these valuable compounds is the Herz reaction, a powerful transformation that directly constructs the dithiazole ring system from readily available anilines.[4]

This document provides a detailed, in-depth guide to the synthesis of benzodithiazoles using the Herz reaction. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and purification strategies essential for success in the laboratory.

Reaction Principle and Mechanism

The Herz reaction involves the treatment of an aniline or a related aromatic amine with disulfur dichloride (S₂Cl₂), also known as sulfur monochloride.[4] The reaction proceeds through a complex mechanism, ultimately forming a 1,2,3-benzodithiazol-2-ylium chloride, commonly referred to as a "Herz salt."

The generally accepted mechanism begins with an electrophilic attack of S₂Cl₂ on the electron-rich aniline ring. This is followed by a series of cyclization and elimination steps. A key feature of the reaction is the frequent, concurrent chlorination of the aromatic ring at the position para to the original amino group, even if this position is already substituted.[4] The reaction generates hydrogen chloride (HCl) gas as a byproduct, a critical factor for safety and equipment considerations.[4]

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a Herz salt from a substituted aniline. Reagent quantities should be adjusted based on the specific substrate and desired scale.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Aniline | ≥98% | Standard Supplier | Starting material. Must be dry. |

| Disulfur Dichloride (S₂Cl₂) | ≥98% | Standard Supplier | Highly corrosive and water-reactive. Handle with extreme care. |

| Glacial Acetic Acid | ACS Grade | Standard Supplier | Anhydrous conditions are preferred. |

| Toluene | ACS Grade | Standard Supplier | Used for washing the crude product. |

| Three-neck round-bottom flask | - | Lab Glassware Supplier | Fitted with a dropping funnel, mechanical stirrer, and gas outlet. |

| Mechanical Stirrer | - | Lab Equipment Supplier | Ensures efficient mixing of the slurry. |

| Dropping Funnel | - | Lab Glassware Supplier | For the controlled addition of S₂Cl₂. |

| Gas Scrubber/Trap | - | Lab Glassware Supplier | Essential for neutralizing the HCl gas byproduct (e.g., with a NaOH solution). |

| Buchner Funnel & Flask | - | Lab Glassware Supplier | For filtration of the product. |

Step-by-Step Experimental Procedure

WARNING: This reaction must be performed in a certified, high-flow chemical fume hood. Disulfur dichloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[5][6] The reaction generates copious amounts of toxic HCl gas.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory.[5][7]

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid. The concentration can vary, but a typical starting point is a 0.5 M solution. Begin vigorous stirring to ensure the aniline is fully dissolved or, if insoluble, evenly suspended.

-

Initiation of Reaction: Charge the dropping funnel with disulfur dichloride (approx. 2.5 - 3.0 eq.). Causality: An excess of S₂Cl₂ is used to drive the reaction to completion and account for potential side reactions or decomposition.[1]

-

Controlled Addition: Begin the dropwise addition of S₂Cl₂ to the stirred aniline solution. The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-30 °C) using an ice-water bath if necessary. The rate of addition should be controlled to manage the exotherm and the rate of HCl gas evolution. The mixture will typically change color and a precipitate will begin to form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours) until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.

-

Product Isolation: Once the reaction is complete, the resulting precipitate (the crude Herz salt) is collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with several portions of glacial acetic acid followed by a non-polar organic solvent, such as toluene.[4] Causality: The toluene wash is crucial for removing organic byproducts, like chloroanilines and azobenzenes, which are soluble in toluene, whereas the ionic Herz salt is not.[4]

-

Drying: Dry the resulting solid under vacuum to remove residual solvents. The product at this stage is the crude Herz salt, which is often contaminated with elemental sulfur.[4]

Workflow Diagram

Caption: General workflow for the synthesis and purification of benzodithiazole Herz salts.

Purification and Characterization

Purification of the Herz Salt

The crude Herz chloride salt is notoriously difficult to purify directly due to contamination with elemental sulfur and its often amorphous nature.[4] A highly effective strategy involves an ion exchange to create a salt with a larger, non-coordinating counter-anion (e.g., BF₄⁻ or SbCl₆⁻). This process typically increases the salt's solubility in organic solvents, enabling purification by recrystallization.[4]

Characterization

Full characterization of benzodithiazole compounds can be challenging due to variable stability and solubility.[4] However, a combination of modern analytical techniques is used to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the organic framework.[8][9]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis (EA): Determines the elemental composition (C, H, N, S, Cl) to confirm the empirical formula.

-

X-Ray Diffraction (XRD): For crystalline products, XRD provides definitive structural proof. Well-resolved crystal structures are more commonly obtained for Herz salts with larger counter-anions.[4]

Critical Safety Considerations

Safety is the highest priority when performing the Herz reaction. The hazards are primarily associated with the main reagent, disulfur dichloride (S₂Cl₂), and the HCl gas byproduct.

-

Disulfur Dichloride (S₂Cl₂):

-

Toxicity: Highly toxic if inhaled, causing symptoms ranging from coughing to severe pulmonary edema.[5] It is also toxic if swallowed.[6]

-

Corrosivity: Causes severe skin and eye burns upon contact.[5][10] Permanent tissue damage is possible.

-

Reactivity: Reacts violently and exothermically with water, decomposing to form hydrochloric acid, sulfur dioxide, and other toxic sulfur compounds.[5][10] All operations must be conducted under anhydrous conditions. Avoid contact with incompatible materials like peroxides and organic matter.[5]

-

-

Hydrogen Chloride (HCl) Gas: The reaction generates significant quantities of corrosive and toxic HCl gas. A properly functioning gas scrubber containing a basic solution (e.g., 2M NaOH) is essential to neutralize the effluent gas stream before it is vented into the fume hood exhaust.

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] In case of skin contact, flush the affected area immediately and continuously with large amounts of water and seek immediate medical attention.[10]

Applications in Drug Discovery

The products of the Herz reaction are valuable synthetic intermediates. The Herz salt itself can be transformed in single-step reactions to a variety of other useful compounds.[4] A primary application is the synthesis of 2-aminothiophenols, which are key building blocks for 2-arylbenzothiazoles.[4][11] The benzothiazole core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. lanxess.com [lanxess.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. nj.gov [nj.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfur monochloride [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Synthesis of 2-Substituted-1,3-Benzodithioles: Application Notes and Protocols

Introduction: The Versatility of the 1,3-Benzodithiole Scaffold

The this compound ring system is a privileged heterocyclic scaffold in organic chemistry. Its unique electronic properties and the reactivity of the C2 position make it a valuable building block for a diverse range of applications. Molecules incorporating this moiety are integral to the development of organic conductors, photosensitizers, and have served as versatile protecting groups for carbonyl compounds and as key intermediates in complex total synthesis.

This guide provides a detailed, experience-driven overview of the most common and reliable methods for synthesizing 2-substituted-1,3-benzodithioles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the insights needed to adapt and optimize these protocols for their specific molecular targets. The primary focus will be on the condensation of benzene-1,2-dithiol with various electrophiles, a robust and highly modular approach to this important class of compounds.

Core Synthetic Strategy: Acid-Catalyzed Condensation of Benzene-1,2-dithiol

The most direct and widely employed route to 2-substituted-1,3-benzodithioles is the condensation of benzene-1,2-dithiol with a suitable two-electron electrophile, typically an aldehyde or ketone.[1] This reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the carbonyl group toward nucleophilic attack by the weakly acidic thiol groups.

Mechanistic Rationale

The causality behind acid catalysis is threefold in this context.[2] First, protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. Second, it facilitates the formation of a hemithioacetal intermediate. Third, it protonates the hydroxyl group of the intermediate, transforming it into a good leaving group (water) to drive the final cyclization and dehydration step.[2][3][4]

Caption: General mechanism for acid-catalyzed benzodithiole synthesis.

Protocol I: Synthesis of 2-Aryl- and 2-Alkyl-1,3-Benzodithioles

This protocol details the classic condensation reaction between benzene-1,2-dithiol and an aldehyde. The choice of acid catalyst can be tailored based on substrate reactivity and solubility. While various acids work, p-toluenesulfonic acid (p-TSA) is often preferred due to its ease of handling and removal.

Experimental Workflow

Caption: Standard workflow for the synthesis of 2-substituted-1,3-benzodithioles.

Detailed Step-by-Step Methodology: Synthesis of 2-Phenyl-1,3-benzodithiole

This specific protocol is adapted from established procedures for similar condensations.[5]

-

Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzene-1,2-dithiol (1.42 g, 10.0 mmol, 1.0 equiv).

-

Solvent and Reactant Addition : Add toluene (40 mL), followed by benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~50 mg, 0.26 mmol, 0.026 equiv).

-

Scientist's Insight: The Dean-Stark trap is crucial. The removal of water, a byproduct of the condensation, drives the reaction equilibrium toward the product, ensuring a high yield.

-

-

Reaction Execution : Heat the mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to yield 2-phenyl-1,3-benzodithiole as a white solid.

Data Summary: Substrate Scope and Yields

The following table summarizes typical results for the condensation of benzene-1,2-dithiol with various carbonyl compounds.

| Entry | Carbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | p-TSA | Toluene | 2 | ~95 |

| 2 | Acetaldehyde | HBF₄·Et₂O | Benzene | 0.5 | 97 |

| 3 | Cyclohexanone | p-TSA | Toluene | 3 | ~90 |

| 4 | Acetone | HCl | Neat | 1 | ~85 |

Yields are representative and may vary based on specific reaction scale and conditions.

Protocol II: Synthesis of this compound-2-thione

This compound-2-thione is a key intermediate that can be used to generate other derivatives. Its synthesis involves reacting benzene-1,2-dithiol with a one-carbon electrophile equivalent to thiophosgene, such as carbon disulfide in the presence of a base, or through a two-step process involving the formation of a zincate salt.[6] A direct reaction with elemental sulfur in liquid ammonia has also been reported as a high-yield method.[7]

Detailed Step-by-Step Methodology: Reaction with Sulfur and Ammonia

This method provides a high-yield, direct route to the desired thione.[7]

-

Setup : In a flask equipped for low-temperature reactions (e.g., a three-necked flask with a dry ice/acetone condenser), condense ammonia gas (~50 mL) at -78°C.

-

Reagent Addition : To the liquid ammonia, add benzene-1,2-dithiol (1.42 g, 10.0 mmol).

-

Sulfur Addition : Add elemental sulfur (S₈, 0.64 g, 20.0 mmol of S atoms) portion-wise to the stirred solution. The reaction is typically rapid at ambient temperature once the reagents are mixed.

-

Reaction Execution : Allow the mixture to warm to room temperature and stir for 1-2 hours. The ammonia is allowed to evaporate under a stream of nitrogen in a well-ventilated fume hood.

-

Work-up : The remaining residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 30 mL).

-

Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with hexane/dichloromethane) to afford this compound-2-thione as a yellow solid.

Appendix: Preparation of Benzene-1,2-dithiol Precursor

The availability of high-purity benzene-1,2-dithiol is critical for the success of these protocols. While commercially available, it can also be prepared in the laboratory. One common method involves the ortho-lithiation of benzenethiol.[1]

-

Safety Note : This procedure involves pyrophoric reagents (butyllithium) and generates a product with a strong, unpleasant odor. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.

Procedure Outline:

-

Benzenethiol is treated with two equivalents of butyllithium (BuLi) in an ethereal solvent to achieve ortho-lithiation.

-

The resulting dilithio species is quenched with elemental sulfur.

-

An acidic workup protonates the thiolate groups to yield the final product, benzene-1,2-dithiol.[1]

An alternative route starts from o-dihalobenzene, which undergoes nucleophilic substitution with sodium ethanethiolate, followed by a reductive deprotection step.[8]

References

- 1. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CN104761477A - Method for preparing benzene-1,2-dithiol - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 1,3-Benzodithiole-Based Organic Semiconductors for Transistors

Introduction: The Rising Prominence of 1,3-Benzodithiole Scaffolds in Organic Electronics

Organic semiconductors are at the forefront of next-generation electronic devices, promising flexibility, large-area processability, and cost-effectiveness.[1] Within the diverse family of organic semiconducting materials, sulfur-containing heterocycles have emerged as a particularly promising class. Among these, derivatives of this compound and its isomers, such as benzodithiophene (BDT), have garnered significant attention due to their excellent charge transport properties and the tunability of their electronic characteristics through molecular engineering.[2][3] The rigid, planar structure of the benzodithiole core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).[3] This guide provides a comprehensive overview of the synthesis of a representative this compound-based organic semiconductor, its fabrication into a thin-film transistor, and the essential characterization techniques to evaluate its performance.

PART 1: Synthesis of a this compound-Based Organic Semiconductor

This section details the synthesis of a functionalized this compound derivative, a crucial building block for high-performance organic semiconductors. The presented protocol is a representative example, and modifications can be made to tune the material's properties for specific applications.

Synthetic Scheme

The following diagram illustrates a common synthetic route to a functionalized this compound derivative.

Protocol: Synthesis of a Functionalized this compound Derivative

This protocol is adapted from a copper-catalyzed approach to benzodithiole skeletons.[4]

Materials:

-

2-Bromo-benzothioamide derivative (1.0 mmol)

-

Elemental Sulfur (S₈, 1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol)

-

1,10-Phenanthroline (o-phen, 0.2 mmol)

-

Cesium carbonate (Cs₂CO₃, 1.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromo-benzothioamide derivative (1.0 mmol), elemental sulfur (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (1.0 mmol).

-

Add anhydrous DMF (10 mL) to the flask via syringe.

-

Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired 3H-benzo[c][2][3]dithiol-3-imine derivative.[4]

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the catalyst and reactants.

-

Copper(I) Iodide and 1,10-Phenanthroline: This catalytic system is effective for C-S bond formation.[4]

-

Cesium Carbonate: Acts as a base to facilitate the reaction.[4]

-

Anhydrous DMF: A high-boiling polar aprotic solvent suitable for this type of reaction.

-

Column Chromatography: A standard purification technique to isolate the desired product from byproducts and unreacted starting materials.

PART 2: Fabrication of an Organic Thin-Film Transistor (OTFT)

This section outlines the fabrication of a top-contact, bottom-gate OTFT using the synthesized this compound-based semiconductor.

OTFT Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a top-contact, bottom-gate organic thin-film transistor.

Protocol: OTFT Fabrication

Materials:

-

Highly doped silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (300 nm, serves as the gate dielectric)

-

Synthesized this compound-based organic semiconductor

-

Hexamethyldisilazane (HMDS) for surface treatment

-

High-purity gold (Au) for source and drain electrodes

-

Organic solvent for the semiconductor (e.g., chlorobenzene, dichlorobenzene)

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with UV-ozone for 15 minutes to remove any residual organic contaminants.

-

-

Dielectric Surface Treatment:

-

Expose the SiO₂ surface to HMDS vapor in a vacuum oven at 120 °C for 2 hours to passivate surface hydroxyl groups. This improves the interface quality between the dielectric and the organic semiconductor.

-

-

Organic Semiconductor Deposition (Solution-Shearing):

-

Prepare a solution of the synthesized this compound derivative in a suitable organic solvent (e.g., 5 mg/mL in chlorobenzene).

-

Heat the substrate to an optimized temperature (e.g., 80-120 °C) on a solution-shearing coater.

-

Deposit the semiconductor solution onto the substrate and shear at a controlled speed (e.g., 0.1-1.0 mm/s) to form a crystalline thin film.[5]

-

-

Source and Drain Electrode Deposition:

-

Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

-

-

Thermal Annealing:

-

Anneal the fabricated device at a temperature below the material's decomposition temperature (e.g., 100-150 °C) in an inert atmosphere for 30-60 minutes to improve the film morphology and device performance.

-

PART 3: Characterization

Thorough characterization of both the synthesized material and the fabricated device is essential to understand its properties and performance.

Material Characterization

| Technique | Purpose | Typical Results |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and purity of the synthesized compound. | ¹H and ¹³C NMR spectra showing the expected chemical shifts and integration values. |

| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated molecular weight. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material.[5] | A decomposition temperature (Td) at which 5% weight loss occurs. |

| Differential Scanning Calorimetry (DSC) | To identify phase transitions such as melting and glass transitions.[5] | Endothermic and exothermic peaks corresponding to phase transitions. |

| UV-Vis Spectroscopy | To determine the optical bandgap of the semiconductor.[6] | An absorption spectrum from which the optical bandgap can be estimated from the onset of absorption. |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels.[6] | Oxidation and reduction potentials from which the energy levels can be calculated. |

Device Characterization

| Technique | Purpose | Key Parameters Measured |

| Atomic Force Microscopy (AFM) | To visualize the surface morphology and grain structure of the semiconductor thin film.[5] | Root-mean-square (RMS) roughness, grain size, and evidence of crystalline domains. |

| X-ray Diffraction (XRD) | To investigate the crystallinity and molecular packing of the thin film.[5] | Diffraction peaks indicating the degree of crystallinity and the orientation of the molecules relative to the substrate. |

| Electrical Characterization (Probe Station) | To measure the electrical performance of the OTFT. | Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor. On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off". Threshold Voltage (V_th): The gate voltage required to turn the transistor "on". |

Protocol: Electrical Characterization of the OTFT

-

Place the fabricated OTFT device on the chuck of a semiconductor probe station in a dark, shielded box to minimize light and electrical noise.

-

Connect the probes to the source, drain, and gate electrodes.

-

Connect the probes to a semiconductor parameter analyzer.

-

Output Characteristics (I_d vs. V_d):

-

Apply a series of gate voltages (V_g), and for each V_g, sweep the drain voltage (V_d) from 0 V to a maximum value (e.g., -60 V for a p-type semiconductor) and measure the drain current (I_d).

-

-

Transfer Characteristics (I_d vs. V_g):

-

Apply a constant, high drain voltage (e.g., V_d = -60 V).

-

Sweep the gate voltage (V_g) from a positive value to a negative value (e.g., +20 V to -60 V) and measure the drain current (I_d).

-

-

From the transfer characteristics in the saturation regime, the field-effect mobility can be calculated using the following equation: I_d = (μ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

Conclusion

The synthesis and application of this compound-based organic semiconductors represent a vibrant area of research in materials science and electronics. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of materials. The ability to systematically tune the molecular structure of these compounds opens up vast possibilities for the development of high-performance, solution-processable organic transistors for a wide range of applications, from flexible displays to advanced sensors.

References

The Application of 1,3-Benzodithiole in the Synthesis of Functional Organic Dyes: A Guide for Advanced Researchers

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the strategic use of 1,3-benzodithiole as a versatile precursor in the synthesis of functional organic dyes. While not a traditional chromophore itself, the this compound scaffold is an invaluable building block for creating highly reactive intermediates, which in turn serve as the foundation for various classes of methine, cyanine, and styryl-type dyes. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the synthetic strategies, empowering researchers to adapt and innovate.

Introduction: The Latent Potential of the this compound Core

The this compound moiety, a bicyclic organosulfur heterocycle, is a stable and readily available compound. Its true synthetic utility in dye chemistry is unlocked upon conversion into the highly electrophilic 1,3-benzodithiolylium cation . This cation is a potent building block, capable of reacting with a wide array of nucleophiles to construct the conjugated systems that are the hallmark of organic dyes. The presence of the sulfur atoms in the dithiole ring can influence the electronic properties of the final dye, often enhancing polarizability and contributing to shifts in absorption and emission spectra, including into the near-infrared (NIR) region. This guide will detail the synthesis of this key intermediate and its subsequent application in the construction of functional dyes.

PART 1: Generation of the Key Intermediate: 1,3-Benzodithiolylium Tetrafluoroborate

The cornerstone of this compound-based dye synthesis is the formation of a stable yet highly reactive electrophilic salt. The 1,3-benzodithiolylium cation, stabilized by the delocalization of the positive charge across the dithiolium ring, is an ideal candidate.[1] It is most conveniently prepared via hydride abstraction from the parent this compound.

Protocol 1: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate

This protocol details the synthesis of the key electrophilic intermediate from the parent this compound.

Causality Behind Experimental Choices:

-

Trityl Tetrafluoroborate (Ph₃C⁺BF₄⁻): This reagent is a powerful hydride abstractor. The triphenylmethyl (trityl) cation is highly stabilized by resonance, making the formation of the byproduct, triphenylmethane (Ph₃CH), thermodynamically favorable. This drives the reaction forward.[1]

-

Anhydrous Acetonitrile (CH₃CN): Acetonitrile is used as a polar aprotic solvent to dissolve the reactants and stabilize the resulting cationic species without interfering with the reaction. It must be anhydrous to prevent the reaction of the highly electrophilic trityl and benzodithiolylium cations with water.

-

Anhydrous Diethyl Ether (Et₂O): Diethyl ether is used as a non-solvent to precipitate the desired salt, which is ionic and thus poorly soluble in nonpolar ether, while the non-ionic byproduct, triphenylmethane, remains in solution.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: To this stirring solution, add trityl tetrafluoroborate (1.05 eq.) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the this compound starting material.

-

Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove the triphenylmethane byproduct, and dry the resulting solid under vacuum.

-

Characterization: The product, 1,3-benzodithiolylium tetrafluoroborate, should be a solid with a melting point of approximately 150 °C (with decomposition). It can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

References

Application Notes & Protocols: Preparation of 1,3-Benzodithiole Derivatives for Anticancer Activity Screening

Introduction: The Therapeutic Potential of the 1,3-Benzodithiole Scaffold

The search for novel molecular scaffolds that can serve as a foundation for the development of effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the diverse heterocyclic compounds investigated, the this compound moiety has emerged as a privileged structure with significant therapeutic potential. This sulfur-containing bicyclic system is not only a versatile synthetic building block but also a core component of various molecules exhibiting a broad spectrum of biological activities, including potent antitumor effects.[1][2]

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of a range of human tumor cell lines.[3] Mechanistic studies suggest that their anticancer activity may stem from their capacity to induce oxidative stress, trigger apoptosis (programmed cell death), and interfere with critical cellular processes like tubulin polymerization.[4][5][6] The structural versatility of the this compound ring allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity to enhance potency and selectivity against cancer cells.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis of 2-substituted this compound derivatives and the subsequent evaluation of their anticancer activity. We will delve into a field-proven synthetic protocol, explain the rationale behind the experimental choices, and provide a detailed methodology for in vitro cytotoxicity screening using the standard MTT assay.

Section 1: Synthesis of 2-Substituted this compound Derivatives

A robust and widely adopted method for synthesizing 2-substituted 1,3-benzodithioles involves the acid-catalyzed condensation of benzene-1,2-dithiol with various aldehydes or ketones.[7] This reaction is efficient, versatile, and generally proceeds with high yields, making it an excellent choice for generating a library of derivatives for screening.

Causality of the Reaction: The reaction mechanism hinges on the nucleophilic attack of the thiol groups of benzene-1,2-dithiol on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst, such as p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The reaction proceeds through a hemi-thioacetal intermediate, followed by the elimination of a water molecule to form the stable five-membered dithiole ring. The removal of water is crucial to drive the reaction equilibrium towards the product.

Overall Synthetic Workflow

The entire process, from starting materials to final biological data, can be visualized as a multi-stage workflow.

Caption: Workflow from synthesis to anticancer screening.

Detailed Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole

This protocol details the synthesis of a representative derivative using benzaldehyde. The same procedure can be adapted for a wide range of aromatic, aliphatic, or heterocyclic aldehydes.

Materials & Reagents:

-

Benzene-1,2-dithiol (C₆H₆S₂)

-

Benzaldehyde (C₇H₆O)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene (anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve benzene-1,2-dithiol (1.0 g, 7.03 mmol) in 30 mL of anhydrous toluene.

-

Addition of Reagents: Add benzaldehyde (0.75 g, 7.03 mmol, 1.0 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30-40 mg).

-

Expert Insight: Using equimolar amounts of the dithiol and aldehyde ensures efficient conversion. The Dean-Stark trap is critical; its purpose is to azeotropically remove the water formed during the reaction, which is essential to drive the equilibrium towards the product side.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when no more water is collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize the PTSA catalyst) and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer (toluene) over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid or viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., 95:5 v/v) is usually effective for eluting the desired 2-phenyl-1,3-benzodithiole.

-

Trustworthiness Check: Monitor the purification process using Thin Layer Chromatography (TLC) to identify fractions containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the final product.

-

-

Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product should be a white solid.

Section 2: In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine cytotoxicity of potential anticancer compounds.[8][9][10]

Principle of the Assay: Metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] This conversion only occurs in living cells.[11] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[10][12]

Detailed Protocol: MTT Cytotoxicity Assay

Materials & Reagents:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Synthesized this compound derivatives

-

Positive control drug (e.g., Doxorubicin)

Equipment:

-

Sterile 96-well flat-bottom microplates

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (ELISA reader) capable of measuring absorbance at 570 nm

-

Multichannel pipette

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL.

-

Expert Insight: Optimal seeding density is crucial and should be determined empirically for each cell line to ensure they are in an exponential growth phase during the drug treatment period.

-

-

Incubation: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and the positive control (Doxorubicin) in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells containing medium with the same concentration of DMSO and "untreated control" wells with fresh medium only.

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][12]

-

Formazan Formation: Return the plate to the incubator and incubate for 4 hours.[8] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

-

Trustworthiness Check: Ensure complete solubilization by gently shaking the plate on an orbital shaker for 10-15 minutes.[11] A uniform purple color should be observed.

-

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC₅₀ Values

The results of a cytotoxicity screen are typically summarized in a table, allowing for easy comparison of the potency of different derivatives against various cancer cell lines.

| Compound ID | R-Group (at C2) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 |

| BD-1 | Phenyl | 15.2 | 21.5 | 18.9 |

| BD-2 | 4-Chlorophenyl | 8.7 | 12.3 | 9.8 |

| BD-3 | 4-Methoxyphenyl | 25.1 | 30.8 | 28.4 |

| BD-4 | 2-Naphthyl | 5.4 | 9.1 | 7.2 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

| Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Similar studies on related benzothiazole structures have shown IC₅₀ values in the micromolar range.[1][13][14] |

Section 3: Potential Mechanism of Action

While the exact mechanism can vary between derivatives, many heterocyclic anticancer agents, including those with sulfur-containing scaffolds, are known to induce apoptosis. This can occur through various signaling pathways. A plausible mechanism for a this compound derivative could involve the inhibition of anti-apoptotic proteins (like Bcl-2) or the activation of pro-apoptotic pathways, leading to the activation of executioner caspases (like Caspase-3) and subsequent cell death.

Caption: Hypothetical apoptotic pathway targeted by a derivative.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzene-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strona domeny infona.pl [infona.pl]

Application Notes & Protocols: The Strategic Use of 1,3-Benzodithiole in the Preparation of Advanced Fluorescent Probes